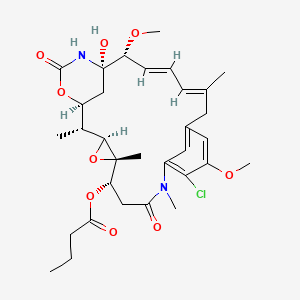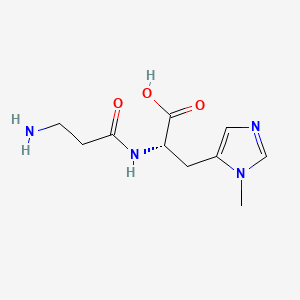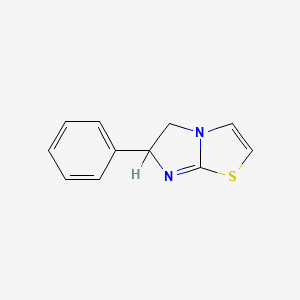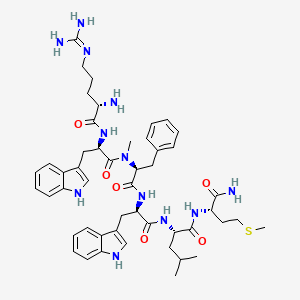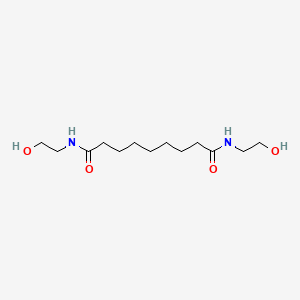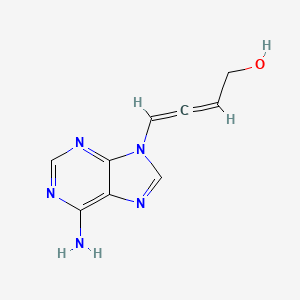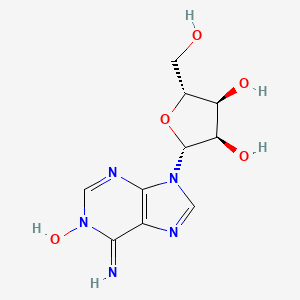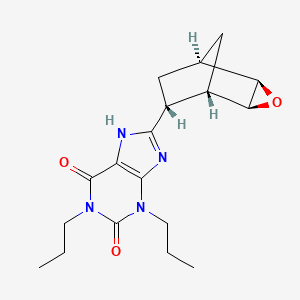
Apioglycyrrhizin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apioglycyrrhizin is a triterpene saponin that is found in the Glycyrrhiza genus, commonly known as licorice . It contains an apiofuranose residue .
Synthesis Analysis
The synthesis of Apioglycyrrhizin involves the Glycyrrhiza glabra plant, which produces various triterpene saponins such as glycyrrhizin. Beta-amyrin 11-oxidase (CYP88D6) plays a key role in the pathway of glycyrrhizin production and converts an intermediate beta-amyrin compound to glycyrrhizin .Molecular Structure Analysis
Apioglycyrrhizin has the chemical formula C41H62O14, with an exact mass of 778.41 and a molecular weight of 778.930 .Chemical Reactions Analysis
Triterpene saponins in Glycyrrhiza are linked to sugar groups at C-3; the glycoside bound to C-3 of the aglycon possesses the β-configuration . Glycyrrhizin, a major component of licorice, is epimerizable under reflux in aqueous alkali solution to afford 18α-glycyrrhizin, which is formed as a more thermodynamically stable isomer in the product mixture .Physical And Chemical Properties Analysis
Apioglycyrrhizin is a triterpene saponin, which means it contains a nonpolar sapogenin and a water-soluble side chain. This amphiphilic nature allows it to form micelles, making solubilization possible .Scientific Research Applications
1. Neuroprotective Effects
Apioglycyrrhizin has shown promise in neuroprotection. It inhibits high mobility group box 1 (HMGB1), a protein with pro-inflammatory activity linked to neurological disorders. This inhibition can modulate various conditions such as traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The neuroprotective effects are attributed to reduced neuronal damage and downregulation of inflammatory cytokines (Paudel et al., 2020).
2. Antiviral Properties
Apioglycyrrhizin exhibits significant antiviral properties. It has been effective against a range of viruses including HIV, hepatitis B and C, and respiratory viruses. Studies have shown that it can reduce hepatocellular damage in chronic hepatitis B and C, as well as decrease the risk of hepatocellular carcinoma. Its antiviral effects extend to herpes simplex virus, influenza A virus, and even potential activity against SARS coronavirus (Fiore et al., 2007), (Ito et al., 1987).
3. Hepatoprotective Effects
Apioglycyrrhizin is known for its hepatoprotective properties. It is used in the treatment of chronic hepatitis, improving liver function and suppressing liver disease progression. It modifies intracellular transport and affects the secretion and processing of hepatitis B surface antigen, thereby impacting the disease progression in hepatitis B (Sato et al., 1996).
4. Anti-Inflammatory and Immunomodulatory Effects
Apioglycyrrhizin has shown anti-inflammatory and immunomodulatory effects. It can attenuate inflammatory responses by interfering with membrane-dependent receptor signaling and inhibiting the activation of nuclear factor kappaB and mitogen-activated protein kinase pathways. These properties make it potentially useful in treating inflammatory diseases and conditions involving immune dysregulation (Schröfelbauer et al., 2009).
5. Dermatological Applications
Apioglycyrrhizin has been evaluated for its effectiveness in dermatological applications, particularly in treating conditions like atopic dermatitis. Topical preparations containing licorice extract, standardized based on Glycyrrhizinic acid, have shown effectiveness in reducing symptoms like erythema, oedema, and itching associated with atopic dermatitis (Saeedi et al., 2003).
properties
CAS RN |
121709-66-8 |
|---|---|
Product Name |
Apioglycyrrhizin |
Molecular Formula |
C41H62O14 |
Molecular Weight |
778.9 g/mol |
IUPAC Name |
6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-5-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C41H62O14/c1-35(2)23-8-11-40(7)29(22(43)16-20-21-17-37(4,34(49)50)13-12-36(21,3)14-15-39(20,40)6)38(23,5)10-9-24(35)53-32-28(26(45)25(44)27(54-32)31(47)48)55-33-30(46)41(51,18-42)19-52-33/h16,21,23-30,32-33,42,44-46,51H,8-15,17-19H2,1-7H3,(H,47,48)(H,49,50) |
InChI Key |
RETHOWGCGNZYSL-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(CO5)(CO)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-O-(beta-D-apiofuranosyl(1-2)-beta-D-glucuronopyranosyl)glycyrrhetic acid apioglycyrrhizin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




